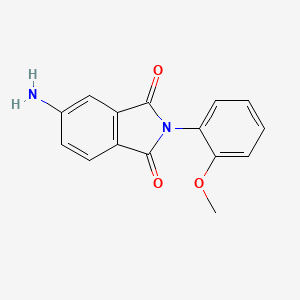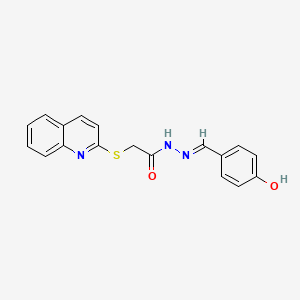![molecular formula C15H13BrN2O2 B11560129 N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11560129.png)
N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered and purified .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antibacterial, antifungal, and anticancer effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(5-Bromo-2-furyl)methylene]benzohydrazide: Similar in structure but with a furan ring instead of a methoxyphenyl group.
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]benzohydrazide: Contains a hydroxy group instead of a methoxy group.
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide: A derivative with additional functional groups.
Uniqueness
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific combination of a bromine atom and a methoxy group on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C15H13BrN2O2 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-20-14-8-7-13(16)9-12(14)10-17-18-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
CSNCTCLYZWDAIS-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11560047.png)
![2-Bromo-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560053.png)
![4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11560055.png)


![2-[(4-Methylphenyl)amino]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11560061.png)
![3-(4-Chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560065.png)
![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11560069.png)
![2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11560088.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide](/img/structure/B11560110.png)
![2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11560113.png)

![N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide](/img/structure/B11560121.png)
